(1R,2R,3S,4R,5R)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
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Overview
Description
The compound (1R,2R,3S,4R,5R)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol is a complex organic molecule characterized by multiple hydroxyl groups and an amino group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,4R,5R)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol typically involves several steps:
Starting Materials: The synthesis begins with commercially available cyclohexane derivatives.
Functional Group Introduction: Hydroxyl groups are introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Amino Group Addition: The amino group is introduced via reductive amination, often using sodium cyanoborohydride as a reducing agent.
Hydroxymethyl Group Addition: This step involves the addition of formaldehyde under basic conditions to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can target the amino group, converting it to a primary amine.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions due to its multiple hydroxyl groups, which can mimic natural substrates.
Medicine
Industry
Industrially, the compound can be used in the synthesis of polymers and other materials that require multiple functional groups for cross-linking.
Mechanism of Action
The mechanism of action of (1R,2R,3S,4R,5R)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol involves its interaction with various molecular targets, such as enzymes and receptors. The hydroxyl and amino groups can form hydrogen bonds and ionic interactions, facilitating binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3S,4R,5R)-1,2,3,4,5-pentahydroxycyclohexane: Similar structure but lacks the amino and hydroxymethyl groups.
(1R,2R,3S,4R,5R)-5-amino-1,2,3,4,5-pentahydroxycyclohexane: Similar but lacks the hydroxymethyl group.
Uniqueness
The presence of both an amino group and a hydroxymethyl group, along with multiple hydroxyl groups, makes (1R,2R,3S,4R,5R)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol unique
This detailed overview should provide a comprehensive understanding of the compound and its significance in various fields
Properties
Molecular Formula |
C10H21NO7 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(1R,2R,3S,4R,5R)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7-,8+,9-,10-/m1/s1 |
InChI Key |
FZNCGRZWXLXZSZ-HOTMZDKISA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@H]([C@@]1(CO)O)O)O)O)NC(CO)CO |
Canonical SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO |
Origin of Product |
United States |
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